
3,5-dicyclopropyl-1-(difluoromethyl)-1H-pyrazole
Vue d'ensemble
Description
3,5-dicyclopropyl-1-(difluoromethyl)-1H-pyrazole (DCPP) is an organic compound belonging to the family of pyrazoles. It is a colorless solid with a molecular weight of 228.25 g/mol. Its melting point is around 110-112 °C and its boiling point is around 327-329 °C. DCPP is insoluble in water, but soluble in organic solvents such as ethanol, acetone, and ethyl acetate.
Mécanisme D'action
The mechanism of action of 3,5-dicyclopropyl-1-(difluoromethyl)-1H-pyrazole is not yet fully understood. However, it is believed that 3,5-dicyclopropyl-1-(difluoromethyl)-1H-pyrazole acts as a competitive inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition results in an increase in the concentration of acetylcholine in the synaptic cleft, which can lead to increased neuronal activity.
Biochemical and Physiological Effects
3,5-dicyclopropyl-1-(difluoromethyl)-1H-pyrazole has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 3,5-dicyclopropyl-1-(difluoromethyl)-1H-pyrazole can inhibit the enzyme acetylcholinesterase, resulting in an increase in the concentration of acetylcholine in the synaptic cleft. This can lead to increased neuronal activity, which may have beneficial effects on memory, learning, and other cognitive functions. In vivo studies have shown that 3,5-dicyclopropyl-1-(difluoromethyl)-1H-pyrazole can also stimulate the release of dopamine, which can lead to improved mood and increased motivation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3,5-dicyclopropyl-1-(difluoromethyl)-1H-pyrazole in laboratory experiments include its high solubility in organic solvents, its low toxicity, and its ability to inhibit the enzyme acetylcholinesterase. The main limitation of using 3,5-dicyclopropyl-1-(difluoromethyl)-1H-pyrazole in laboratory experiments is its low yield, as it is difficult to obtain a high yield of 3,5-dicyclopropyl-1-(difluoromethyl)-1H-pyrazole from the synthesis reactions described above.
Orientations Futures
The future directions for research on 3,5-dicyclopropyl-1-(difluoromethyl)-1H-pyrazole include further investigation into its mechanism of action, its potential therapeutic applications, and its potential as a reagent and catalyst. Additionally, further research into the synthesis of 3,5-dicyclopropyl-1-(difluoromethyl)-1H-pyrazole and its derivatives could lead to improved yields and more efficient synthesis methods. Finally, further investigation into the biochemical and physiological effects of 3,5-dicyclopropyl-1-(difluoromethyl)-1H-pyrazole could lead to a better understanding of its potential as a therapeutic agent.
Applications De Recherche Scientifique
3,5-dicyclopropyl-1-(difluoromethyl)-1H-pyrazole has been widely used in scientific research as a reagent, catalyst, and inhibitor. It has been used in the synthesis of various organic compounds, such as 1,3-diaryl-2-pyrazolines, 1,3-diaryl-2-thiazolines, and 3,5-diaryl-1-(difluoromethyl)-1H-pyrazoles. It has also been used in the catalytic hydrogenation of olefins, in the synthesis of 1,3-diaryl-2-pyrazolines, and in the inhibition of the enzyme acetylcholinesterase.
Propriétés
IUPAC Name |
3,5-dicyclopropyl-1-(difluoromethyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2N2/c11-10(12)14-9(7-3-4-7)5-8(13-14)6-1-2-6/h5-7,10H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBLCZXNUYYWBNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2C(F)F)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dicyclopropyl-1-(difluoromethyl)-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



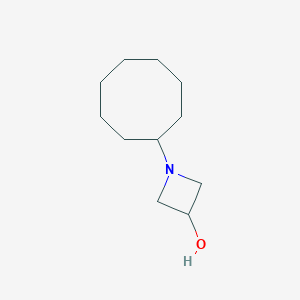
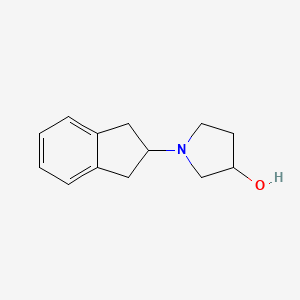

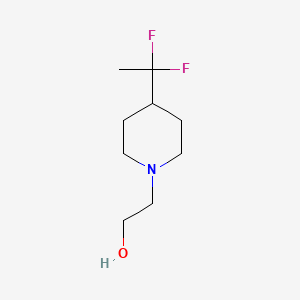
![7-(chloromethyl)-6-methyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482190.png)
![(6-cyclopropyl-1-isobutyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol](/img/structure/B1482191.png)
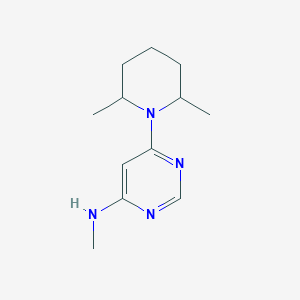

![2-(2-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile](/img/structure/B1482199.png)
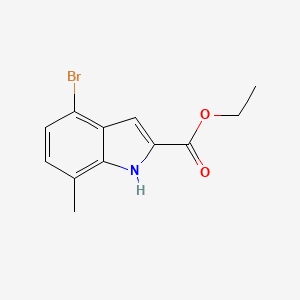
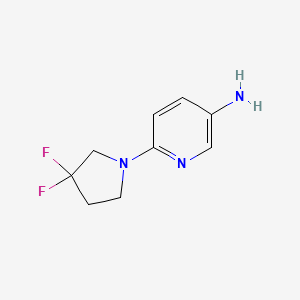
![(6-methyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine](/img/structure/B1482202.png)
![2-(2-cyclobutyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid](/img/structure/B1482203.png)
![2-(Pyrazin-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1482205.png)